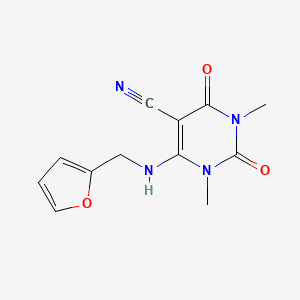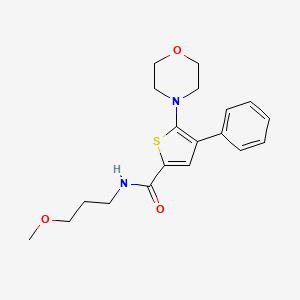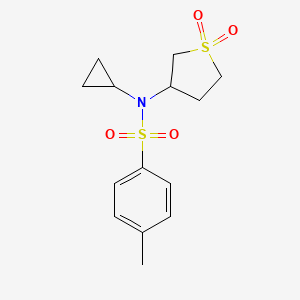![molecular formula C15H12N2OS3 B7546176 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that contains a thieno ring and a pyrimidine ring. This compound has gained significant attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. Additionally, it has been found to inhibit the activity of histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the activity of COX-2 enzyme. This compound has also been found to exhibit antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine in lab experiments is its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential candidate for drug development. Additionally, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine. One of the future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to determine the exact enzymes and pathways that are targeted by this compound. Additionally, future studies can focus on the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, studies can be conducted to determine the toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine involves the reaction of 2-chloro-4-nitroaniline with potassium thioacetate to form 2-amino-4-nitrophenylthioacetate. This intermediate is then reacted with 2-bromo-1-(2-hydroxyethyl)benzene to produce 4-[4-(2-hydroxyethyl)phenoxy]thiophen-2-amine. Finally, this compound is reacted with 2-chloro-6-methylpyrimidine to form this compound.
Aplicaciones Científicas De Investigación
4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[4-(1,3-dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-3-11(4-2-10(1)15-20-7-8-21-15)18-14-13-12(5-6-19-13)16-9-17-14/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEALGAHZAHIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)


![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

